2,4-Diphenyloxazole

Vue d'ensemble

Description

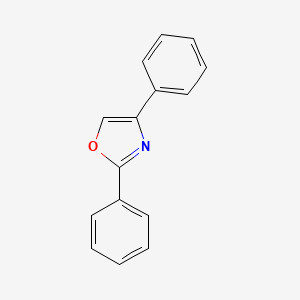

2,4-Diphenyloxazole is a heterocyclic organic compound that belongs to the oxazole family. It is characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is known for its significant role in various scientific and industrial applications, particularly in the field of scintillation counting, where it is used as a scintillator.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenyloxazole typically involves the cyclization of α-diazoketones with amides. One common method includes the use of copper(II) triflate as a catalyst. The reaction is carried out in 1,2-dichloroethane under reflux conditions . Another method involves the acylation of benzoyl glycine followed by a Friedel-Crafts reaction and ring formation .

Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis approach to enhance efficiency and reduce reaction steps. This method involves the use of benzoyl glycine as a starting material, followed by multiple reaction steps including acylation, chlorination, and cyclization . The product is then purified to meet the requirements for scintillation applications.

Analyse Des Réactions Chimiques

Oxidation Reactions

2,4-Diphenyloxazole undergoes photo-oxidation with singlet oxygen () via a [4 + 2]-cycloaddition mechanism. This reaction proceeds through the following steps:

-

Cycloaddition : Singlet oxygen reacts with the oxazole ring to form a bicyclic endoperoxide intermediate (P1) .

-

Ring Cleavage : The endoperoxide undergoes cleavage via transition states TS2 or TS3, with TS3 being energetically favorable (activation energy: 80 kJ/mol) .

-

Rearrangement : The resulting biradical intermediate (P4) transforms into imino anhydrides (P6), which further isomerize to triamides .

Key Data:

| Parameter | Value (Unsubstituted Oxazole) | Value (4-Methyl-2,5-Diphenyloxazole) |

|---|---|---|

| Rate constant (, 300 K) | ||

| Activation energy () | 57 kJ/mol | 57 kJ/mol |

| Solvent independence | Confirmed (dioxane to benzene) | Confirmed (dioxane to benzene) |

Substituents like methyl and phenyl groups enhance reactivity by lowering the HOMO-LUMO gap and stabilizing intermediates .

Substitution Reactions

Electrophilic substitution occurs preferentially at the 5-position of the oxazole ring due to electronic effects. Computational studies reveal:

-

Methyl groups weaken σ-electron withdrawal, increasing ring stability.

-

Phenyl groups enhance conjugation, reducing activation barriers for subsequent reactions .

Example:

Nickel-catalyzed cross-coupling with aryl boronic acids yields trisubstituted oxazoles. For instance:

-

Reagents : NiCl(dppf), KPO, LiCl, toluene.

-

Conditions : 110°C, 3–6 hours under N.

-

Yield : 64–68% for 4-methyl-2,5-diphenyloxazole derivatives .

Cross-Coupling Reactions

Transition-metal catalysis enables functionalization at the 2- and 4-positions. A representative protocol involves:

-

Substrate : 5-(triazinyloxy)oxazole derivatives.

-

Catalyst : NiCl(dppf) with dppf ligand (5 mol%).

-

Outcome : Suzuki-Miyaura coupling with aryl boronic acids produces biaryl oxazoles .

Optimization Data:

| Condition | Catalyst Loading | Temperature | Time | Yield |

|---|---|---|---|---|

| NiCl(dppf), LiCl | 5 mol% | 110°C | 3 h | 68% |

| NiCl(dppf), KPO | 5 mol% | 139°C | 4 h | 53% |

Mechanistic Insights

-

Cycloaddition Selectivity : The absence of allylic hydrogens in this compound disfavors ene reactions, making [4 + 2]-cycloaddition dominant .

-

Solvent Effects : Reaction rates remain consistent across solvents (e.g., in dioxane vs. in benzene) .

Thermodynamic and Kinetic Parameters

Global reactivity descriptors calculated via DFT-B3LYP:

Applications De Recherche Scientifique

Scientific Research Applications

DPO is used in various scientific research applications:

- Chemistry As a scintillator in scintillation counting, it is essential for detecting and measuring ionizing radiation.

- Biology It is employed in biological assays to detect radioactive isotopes.

- Environmental Monitoring It is applied in detecting pollutants, providing a reliable method for assessing environmental contamination levels .

Medical Applications

Derivatives of DPO are explored for their potential anticancer, antibacterial, and antiviral properties. Additionally, this compound derivatives have shown promise in inhibiting platelet aggregation, suggesting potential applications in cardiovascular medicine .

Industrial Applications

DPO is used in the production of organic scintillators for radiation detection equipment. It is also utilized in research focused on fluorescent detection, enhancing the visibility of biological samples under UV light . Moreover, it is incorporated into polymers to improve their optical properties, making them suitable for use in photonic devices .

DPO has garnered attention in biological research due to its diverse pharmacological properties. Studies have explored its potential therapeutic applications and mechanisms of action. In vitro studies have shown that novel 2,4-disubstituted oxazoles exhibit antioxidant and anticancer activity . Flavonoids, which possess antiviral activity, have shown effectiveness against viral infections . They can inhibit enzymes involved in the virus life cycle and have demonstrated activity against viruses such as hepatitis C, herpes simplex virus 1, and influenza viruses .

Fluorescent Detection

This compound is commonly used as a fluorescent dye in various analytical techniques, enhancing the visibility of biological samples under UV light .

Radiation Detection

It serves as a key component in scintillation counters, which are essential for detecting ionizing radiation in nuclear and medical applications .

Polymer Science

Mécanisme D'action

The mechanism of action of 2,4-Diphenyloxazole primarily involves its ability to act as a scintillator. When exposed to ionizing radiation, it emits light, which can be detected and measured. This property is due to the compound’s ability to absorb energy from radiation and re-emit it as visible light. The molecular targets and pathways involved include the interaction with high-energy particles, leading to the excitation of electrons and subsequent photon emission .

Comparaison Avec Des Composés Similaires

2,5-Diphenyloxazole: Similar in structure but differs in the position of the phenyl groups.

2-(3’-Pyridyl)-5-phenyloxazole: Contains a pyridyl group instead of a phenyl group.

Benzoxazole: Contains a benzene ring fused to the oxazole ring.

Uniqueness: 2,4-Diphenyloxazole is unique due to its specific structural arrangement, which imparts distinct scintillation properties. Its ability to efficiently emit light upon exposure to radiation makes it particularly valuable in scintillation counting applications .

Activité Biologique

2,4-Diphenyloxazole (DPO) is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article aims to explore the biological activity of DPO, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an oxazole derivative characterized by its two phenyl groups attached to the 2 and 4 positions of the oxazole ring. This structural configuration contributes to its unique chemical properties, which are pivotal in determining its biological activity.

Antimicrobial Activity

DPO has demonstrated significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against Candida species, where it exhibited potent antifungal activity comparable to standard antifungal agents like fluconazole. The Minimum Inhibitory Concentrations (MICs) for DPO were notably lower than those for fluconazole against resistant strains of C. glabrata and C. krusei, indicating its potential as a therapeutic agent in treating fungal infections .

Table 1: Antifungal Activity of this compound

| Pathogen | DPO MIC (µg/mL) | Fluconazole MIC (µg/mL) |

|---|---|---|

| C. glabrata | 0.125 | 0.5 |

| C. krusei | 0.032 | 0.125 |

| C. albicans | 0.062 | 0.25 |

Antimalarial Activity

Recent research has explored the antiplasmodial efficacy of DPO analogs, particularly focusing on their ability to inhibit the growth of Plasmodium falciparum. Compounds derived from DPO showed IC50 values ranging from 3.38 to 12.65 μM against chloroquine-sensitive and multidrug-resistant strains . Notably, certain derivatives exhibited high selectivity indices, indicating their potential for further development as antimalarial agents.

Case Study: In Vivo Efficacy

In vivo studies using P. yoelii-infected mice demonstrated that DPO derivatives significantly reduced parasitemia levels compared to untreated controls. For instance, treatment with specific compounds resulted in peak parasitemia reductions from 21.7% in controls to as low as 12.7% in treated groups .

Phototoxicity

DPO has also been studied for its phototoxic effects. Research indicates that it can induce phototoxicity in various organisms, including yeasts and mosquito larvae . This property may be harnessed for pest control or therapeutic applications where light activation is beneficial.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of DPO is crucial for optimizing its efficacy and minimizing toxicity. Studies have shown that modifications to the phenyl groups can enhance biological activity while reducing adverse effects . The incorporation of functional groups that improve solubility and target specificity is a key focus in ongoing research.

Propriétés

IUPAC Name |

2,4-diphenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPXKQHLZATXTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101033702 | |

| Record name | 2,4-Diphenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101033702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838-41-5, 28061-11-2 | |

| Record name | 2,4-Diphenyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=838-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyloxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028061112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diphenyloxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diphenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101033702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.